
TAS-303
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TAS-303 is a selective norepinephrine reuptake inhibitor which displays significant norepinephrine transporter (NET) inhibitory activity toward serotonin or dopamine transporters. Radioligand-binding studies showed that TAS-303 selectively and potently inhibited [3H]norepinephrine binding to the human NET.
Wissenschaftliche Forschungsanwendungen
Understanding TAS in Technology Assessment
TAS, interpreted as Technology Assessment, is a multifaceted approach that addresses not only technical but also social, political, and environmental issues arising from scientific and technological advancements. For instance, TAS in technology assessment emphasizes the necessity of evaluating the need for infrastructure projects like bridges against alternative options, weighing various technical aspects as well as potential health, social, economic, and environmental consequences (Decker & Ladikas, 2004).
TAS in Nanomaterials Research
In the realm of nanomaterials, TAS represents Thermal Analysis, a technique used to analyze and characterize the mechanical, chemical, and physical properties of nanomaterials. This method provides valuable insights into the structure and properties of these materials, showcasing the versatility and significance of TAS in scientific research (Seifi et al., 2020).
TAS and Teachable Agents in Education
TAS also refers to Teachable Agents, an educational technology that leverages artificial intelligence to improve learning outcomes. This approach, used to teach hierarchical reasoning in science, has demonstrated effectiveness in enhancing learning from standard curriculums, illustrating how TAS contributes to the field of scientific education (Chin, Dohmen, & Schwartz, 2013).
TAS in Sustainable Technology Management
In the context of sustainable technology management, TAS or Technology Analysis is crucial for understanding the structure and relationship between different technological elements, helping companies and countries in selecting sustainable technologies and formulating strategies for continuous economic growth and technological competitiveness (Choi, Jun, & Park, 2016).
Eigenschaften
CAS-Nummer |
1449371-87-2 |
|---|---|
Produktname |
TAS-303 |
Molekularformel |
C22H20D7NO3 |
Molekulargewicht |
360.5 |
IUPAC-Name |
Piperidin-4-yl 2,2-diphenyl-2-(propoxy-d7)acetate |
InChI |
InChI=1S/C22H27NO3/c1-2-17-25-22(18-9-5-3-6-10-18,19-11-7-4-8-12-19)21(24)26-20-13-15-23-16-14-20/h3-12,20,23H,2,13-17H2,1H3/i1D3,2D2,17D2 |
InChI-Schlüssel |
FMRVAGKPRZLTRG-KORWVGAPSA-N |
SMILES |
O=C(OC1CCNCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TAS 303; TAS303; TAS-303 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



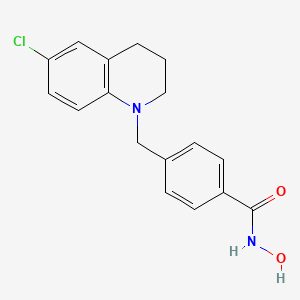
![4-(amino(phenyl)methyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B611085.png)
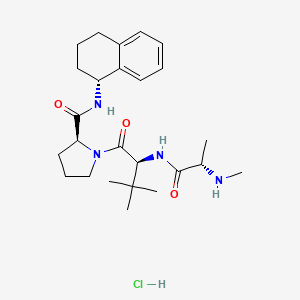
![N-(4-Fluorophenyl)-6-[2-(dihydroxyboryl)benzylthio]nicotinamide](/img/structure/B611091.png)

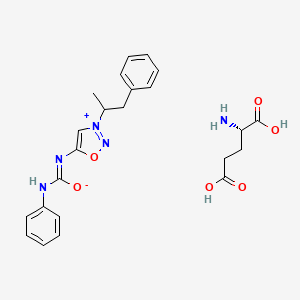
![7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine](/img/structure/B611096.png)
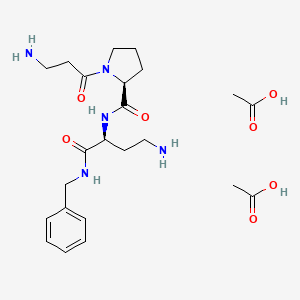
![(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-9-ethylidene-27-[[(3R)-3-hydroxydecanoyl]amino]-24-(hydroxymethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B611099.png)
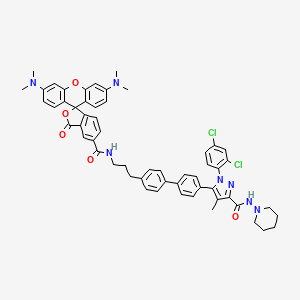
![(3s,7r,8ar)-2-{(2s)-2-(4,4-Difluorocyclohexyl)-2-[(N-Methyl-L-Alanyl)amino]acetyl}-N-[(4r)-3,4-Dihydro-2h-Chromen-4-Yl]-7-Ethoxyoctahydropyrrolo[1,2-A]pyrazine-3-Carboxamide](/img/structure/B611103.png)